N-(2-{1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-piperidinyl}ethyl)acetamide
Overview
Description
This compound is a complex organic molecule that contains functional groups such as amide and ether. It has a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could be achieved through a reaction between an appropriate carboxylic acid (or its derivative) and an amine .Molecular Structure Analysis
The molecule contains a piperidine ring, a common structural motif in many pharmaceuticals. Piperidine is a six-membered ring with one nitrogen atom, which can engage in hydrogen bonding and can have various substitution patterns, leading to a wide range of potential compounds .Chemical Reactions Analysis
As an organic compound containing amide and ether functional groups, this molecule could undergo a variety of chemical reactions. For example, under certain conditions, the amide group could be hydrolyzed to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of any substituents on the piperidine ring. Factors that could be important include its polarity, solubility, stability, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]piperidin-4-yl]ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3/c1-14-5-6-17(21)18(13-14)26-20(3,4)19(25)23-11-8-16(9-12-23)7-10-22-15(2)24/h5-6,13,16H,7-12H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOHCMGLQMZPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)N2CCC(CC2)CCNC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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